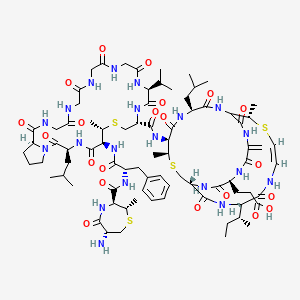
Mersacidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mersacidin is a type-B lantibiotic containing 3-methyllanthionine and S-(2-aminovinyl)-3-methylcysteine residues and four intra-chain thioether bridges. It is obtained from Bacillus sp. HIL Y-85,54728 and is active in vivo against methicillin-resistant Staphylococcus aureus (MRSA). It has a role as a metabolite and an antibacterial agent. It is a type B lantibiotic and a macrocycle. It is a tautomer of a mersacidin zwitterion.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Structural Diversity
Mersacidin, a tetracyclic lantibiotic, has shown significant antibacterial activity against Gram-positive pathogens. Research has focused on understanding its biosynthetic pathway to create analogs with improved antibacterial properties. An efficient system for generating mersacidin variants has been developed, leading to a collection of 82 new compounds. This approach also enabled the production of deletion and insertion mutants, expanding the potential use of modified mersacidins as therapeutic agents (Appleyard et al., 2009).
Molecular Interactions and Mechanism of Action
Studies have explored the interaction of mersacidin with lipid II, a precursor molecule in bacterial cell wall biosynthesis. Mersacidin's binding to lipid II inhibits bacterial cell wall synthesis, a mode of action distinct from many other antibiotics. This interaction has been further investigated through NMR studies, revealing significant conformational changes in mersacidin that play a role in its antibacterial activity (Hsu et al., 2003).
Gene Expression and Regulatory Mechanisms
The genetic organization and regulation of mersacidin production have been extensively studied. The mrsA gene and associated biosynthetic, transport, and regulatory genes are organized in a biosynthetic gene cluster. Understanding the transcriptional control of these genes, particularly the influence of regulatory proteins like MrsR1 and MrsR2/K2, has shed light on the regulation of mersacidin production and immunity (Guder et al., 2002).
Potential in Lantibiotic Engineering
Mersacidin's unique structure, including its small lanthionine rings, makes it a candidate for lantibiotic engineering. Advances in this field aim to create novel compounds with enhanced bioactivity. Mersacidin's potential in this area is being explored, particularly in the development of smaller ribosomally produced lanthipeptides and in understanding the intricacies of its leader peptide processing (Viel & Kuipers, 2022).
Implications in Antibiotic Resistance
The efficacy of mersacidin against strains resistant to other antibiotics, like MRSA, highlights its significance in the fight against antibiotic resistance. Research in this area includes the use of mersacidin in animal models to understand its potential as a therapeutic agent against resistant bacterial strains (Kruszewska et al., 2004).
Eigenschaften
Bioaktivität |
Antibacterial |
|---|---|
Sequenz |
CTFTLPGGGGVCTLTSECIC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




